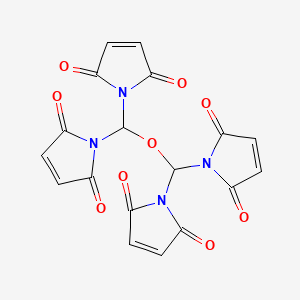
Bismaleimidomethylether
Vue d'ensemble
Description
Bismaleimidomethylether is a useful research compound. Its molecular formula is C18H10N4O9 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bismaleimidomethylether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismaleimidomethylether including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Polymers and Bioconjugate Molecules : Bismaleimides are used as precursors for Diels–Alder reactions, Michael additions, and thiol–maleimide based conjugations, particularly in the synthesis of materials and polymers, bioconjugate molecules, and imaging molecules. An efficient synthesis protocol for N-alkyl bis-maleimide cross linkers, starting from furan protected maleimide, has been developed using a reverse Diels–Alder reaction (Rao et al., 2013).
Monitoring Curing Process in Resins : Bismaleimides with electron-donating chromophore moieties show a strong fluorescence structural self-quenching effect, which can be used to monitor the curing process in bismaleimide resins. This approach aligns with results from FT-IR and 1H NMR analyses (Zhang et al., 2001).
Advancements in Bismaleimide Resin Technology : The review of bismaleimides (BMIs) discusses their chemistry, blends, copolymers, and focuses on developments post-1990. It highlights the structure-property relationships of BMIs, including 'first generation' brittle polymers and 'second generation' diallylbisphenol-toughened BMIs. Novel bismaleimide building blocks, thermoplastics, additives, and nanocomposites are also discussed (Iredale et al., 2017).
High-Performance Polymers : The thermal degradation and thermostability of polyimide materials, such as bismaleimide and bisnadimide, are studied for applications in aeronautics and electronics. The study includes thermogravimetry analysis and Limiting Oxygen Index evaluations, highlighting their suitability for high-temperature environments (Torrecillas et al., 1996).
Safety in Lithium-Ion Batteries : A thermally polymerizable monomer, 1,1′-(methylenedi-4,1-phenylene) bismaleimide, is investigated as a safety electrolyte additive for lithium-ion batteries. It can polymerize to solidify the electrolyte at high temperatures, effectively shutting down ion transport between electrodes for safer battery control (Xia et al., 2012).
Propriétés
IUPAC Name |
1-[bis(2,5-dioxopyrrol-1-yl)methoxy-(2,5-dioxopyrrol-1-yl)methyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O9/c23-9-1-2-10(24)19(9)17(20-11(25)3-4-12(20)26)31-18(21-13(27)5-6-14(21)28)22-15(29)7-8-16(22)30/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLCJOKGIFUOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(N2C(=O)C=CC2=O)OC(N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismaleimidomethylether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



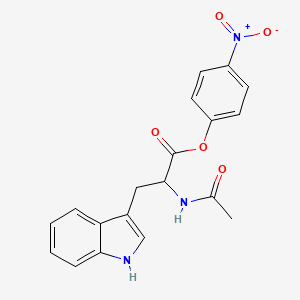

![(2S,5S)-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B8071088.png)
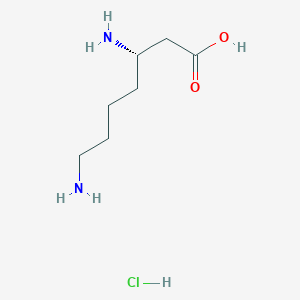
![(2R)-2-[(tert-Butoxy)carbonylamino]-3-[4-(tert-butoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B8071092.png)

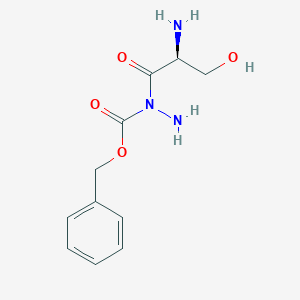
![2-(4-Bromphenyl)-6-iodimidazo[1,2a]pyridin](/img/structure/B8071108.png)
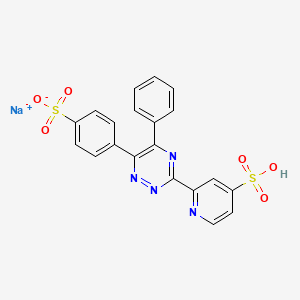
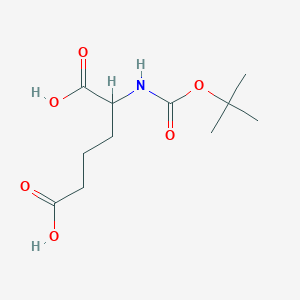


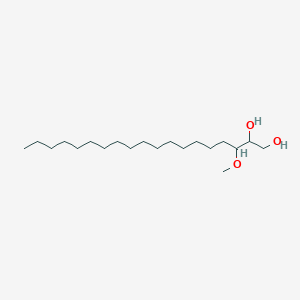
![(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B8071150.png)